2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves the reaction of dithiooxamide with appropriately substituted benzaldehydes. The reaction is catalyzed by lanthanum(III) triflate, which promotes the formation of the thiazoloquinoline structure . The reaction conditions generally include heating the reaction mixture to a temperature range of 270–280°C to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Medicine: Explored for its anti-inflammatory and anti-anxiety properties.
Industry: Utilized in the development of fluorescent probes and sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole ring system but differ in the position of the fused rings.
Thiazolo[5,4-b]pyridines: These compounds have a pyridine ring instead of a quinoline ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H24N2S2 |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-(2,3-dimethylphenyl)-4,4,6,8-tetramethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C22H24N2S2/c1-12-10-14(3)19-16(11-12)18-20(22(5,6)23-19)26-24(21(18)25)17-9-7-8-13(2)15(17)4/h7-11,23H,1-6H3 |
InChI Key |
SDAZHWWYWRTSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=S)C3=C(S2)C(NC4=C(C=C(C=C34)C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.